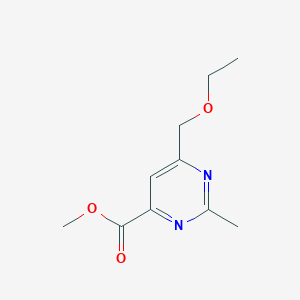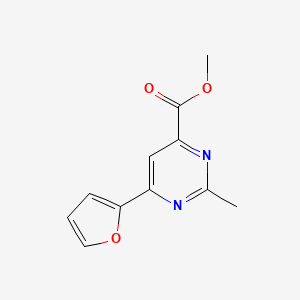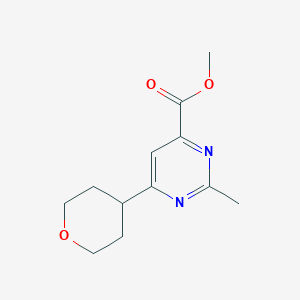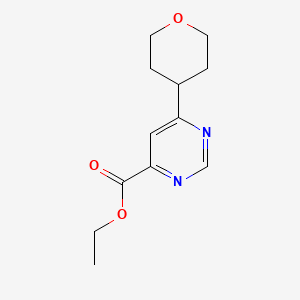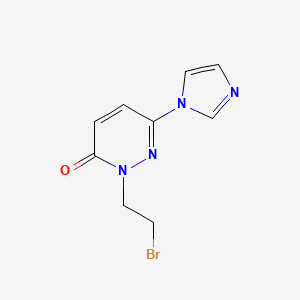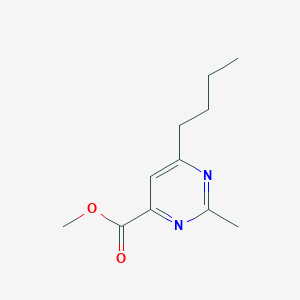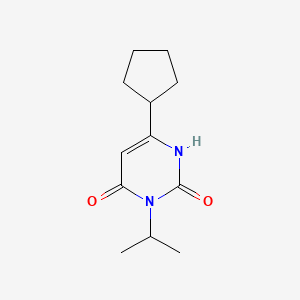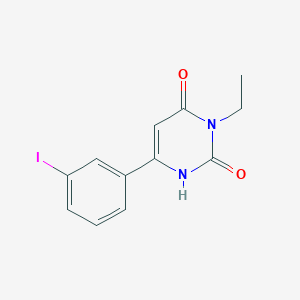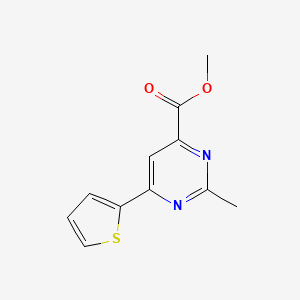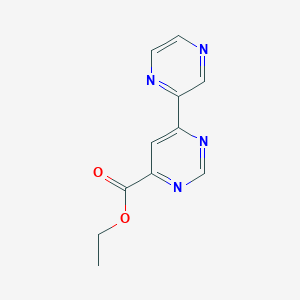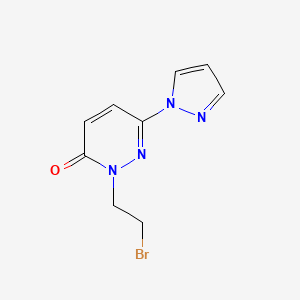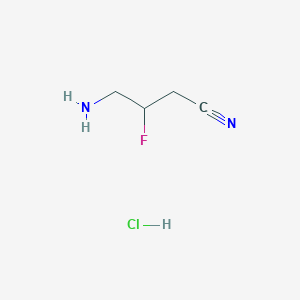![molecular formula C6H10O3 B1484431 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol CAS No. 1824424-75-0](/img/structure/B1484431.png)
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Übersicht
Beschreibung
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. This compound is part of the bicyclic ether family and has unique structural and chemical properties that make it useful in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,5-dihydroxycyclohexane derivatives using acid catalysts. The reaction conditions include the use of strong acids like sulfuric acid or Lewis acids such as boron trifluoride (BF3) to facilitate the formation of the bicyclic ether structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired yield and purity of the final product. The use of catalysts and optimization of reaction parameters are crucial for achieving high efficiency and cost-effectiveness in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wirkmechanismus
The mechanism by which 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol is structurally similar to other bicyclic ethers such as 2,5-dioxabicyclo[2.2.1]heptane and 2,5-dioxabicyclo[3.3.0]octane. its unique structural features, such as the presence of the methanol group, distinguish it from these compounds. The comparison highlights its potential for specific applications where its unique properties are advantageous.
List of Similar Compounds
2,5-Dioxabicyclo[2.2.1]heptane
2,5-Dioxabicyclo[3.3.0]octane
2,5-Dioxabicyclo[4.1.0]heptane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2,5-dioxabicyclo[4.1.0]heptan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-4-5-6(4)9-2-1-8-5/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLYYNPFBRCVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


